葛兰素史克PERK抑制剂

描述

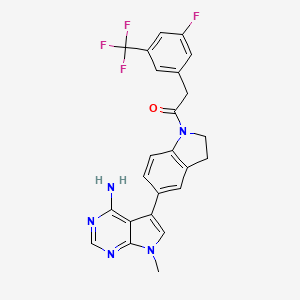

GSK PERK Inhibitor is an inhibitor of PERK, an important transmembrane protein of the endoplasmic reticulum (ER). It can be useful in the treatment of cancer, ocular diseases, and diseases associated with activated unfolded protein response pathways .

Molecular Structure Analysis

The molecular structure of GSK PERK Inhibitor is complex. The binding sites of PERK and RIPK1 are similar, but their binding response to small molecules is different. The docking models revealed a common binding mode for GSK2606414 and GSK2656157 in the RIPK1 binding site, similar to its cognate ligand .Chemical Reactions Analysis

The chemical reactions involving GSK PERK Inhibitor are complex and involve multiple pathways. For instance, it has been found that GSK2606414 ameliorates ischemia-induced neuronal damage by preventing additional neuronal loss, minimizing brain infarct, reducing brain edema, and preventing neurological symptoms from appearing .科学研究应用

用于临床前开发的发现和优化:GSK2656157被开发为优化的PERK抑制剂,用于临床前开发,遵循了一项旨在降低亲脂性以改善药代动力学和物理性质的药物发现计划(Axten等人,2013)。

肿瘤生长抑制:GSK2606414是一种有效且选择性的PERK抑制剂,已证明可以抑制细胞中的PERK活化和小鼠人肿瘤异种移植中的肿瘤生长,表明在癌症治疗中具有潜在应用(Axten等人,2012)。

增强糖尿病中的胰岛素分泌:使用GSK2606414和GSK2656157部分抑制PERK显示出小鼠和人胰岛中葡萄糖刺激的胰岛素分泌增强,表明在治疗胰岛素缺乏症中具有潜在用途(Kim等人,2017)。

抗肿瘤和抗血管生成活性:GSK2656157作为PERK抑制剂,在小鼠的多个人的肿瘤异种移植中表现出抗肿瘤作用。其潜在机制包括改变氨基酸代谢以及降低血管密度和血管灌注(Atkins等人,2013)。

RIPK1抑制和误解风险:GSK2606414和GSK2656157被确定为直接的RIPK1抑制剂,独立于PERK失活。这一发现强调了在内质网应激、细胞死亡和炎症研究中使用这些抑制剂时需要谨慎解释(Rojas-Rivera等人,2017)。

选择性抑制和分子对接分析:分子建模揭示了PERK抑制剂对RIPK1的选择性的见解,有助于设计选择性的PERK激酶抑制剂(Chintha等人,2019)。

eIF2α磷酸化非依赖性效应:GSK2656157对PERK活性的抑制并不总是与eIF2α磷酸化抑制相关,表明该化合物独立于该途径起作用(Krishnamoorthy等人,2014)。

作用机制

未来方向

The future directions of GSK PERK Inhibitor research involve further understanding its selectivity towards different targets and its potential therapeutic applications. More broadly, this work illustrates the potential of molecular docking to correctly predict the binding towards different kinase structures, and will aid in the design of selective PERK kinase inhibitors .

属性

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQGBJMIQCDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735211 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK PERK Inhibitor | |

CAS RN |

1337531-89-1 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)

![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)